Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a chemical compound with the molecular formula C₁₆H₁₈N₂O₄S₂ and a molecular weight of 366.46 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring and a benzoate ester .
Preparation Methods
The synthesis of Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves multiple steps. One common synthetic route includes the reaction of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole with butyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Chemical Reactions Analysis
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring and benzoate ester are key functional groups that enable the compound to bind to proteins and enzymes, affecting their activity and function . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit or activate certain biological processes .
Comparison with Similar Compounds
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate can be compared to other thiazole-containing compounds, such as:
2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazole: A simpler compound with similar functional groups but lacking the benzoate ester.
Butyl 4-aminobenzoate: Another related compound that lacks the thiazole ring but contains the benzoate ester.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
butyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-3-8-22-15(21)10-4-6-11(7-5-10)17-13(19)9-12-14(20)18-16(23)24-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMHXUEEBMOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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